An In-depth Technical Guide to the Basic Properties of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride
An In-depth Technical Guide to the Basic Properties of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride (CAS No: 27311-25-7), a heterocyclic amine of significant interest in medicinal chemistry. The pyrrolopyridine scaffold is a key pharmacophore in numerous biologically active compounds, acting as a purine isostere and interacting with a variety of enzymatic targets.[1] This guide will delve into the structural and physicochemical characteristics of the title compound, offering insights into its basicity, solubility, and stability. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its handling, characterization, and application in a research setting. Detailed, field-proven experimental protocols for characterization are provided to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of the Pyrrolopyridine Scaffold
Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds composed of a fused pyrrole and pyridine ring.[2] Their structural resemblance to purines allows them to act as versatile pharmacophores, engaging with a wide array of biological targets, particularly kinases.[1] The diverse biological activities exhibited by pyrrolopyridine derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, have established this scaffold as a privileged structure in drug discovery.[2][3] The title compound, 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, as a dihydrochloride salt, possesses key structural features—a basic ethylamine side chain and the pyrrolopyridine core—that suggest its potential as a valuable building block or active agent in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
The fundamental properties of a drug candidate are critical to its developability. While specific experimental data for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride are not widely published, we can infer its likely characteristics based on its structure and data from related compounds.
Chemical Structure
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IUPAC Name: 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride
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CAS Number: 27311-25-7
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Molecular Formula: C₉H₁₃Cl₂N₃
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Molecular Weight: 234.13 g/mol
The structure comprises a 1H-pyrrolo[3,2-b]pyridine core with an ethanamine substituent at the 3-position of the pyrrole ring. The dihydrochloride salt form indicates that two of the basic nitrogen centers are protonated.
Basicity and pKa
The basicity of the molecule is a critical determinant of its solubility, absorption, and interaction with biological targets. There are three nitrogen atoms capable of protonation: the pyridine nitrogen, the pyrrole nitrogen, and the primary amine of the ethylamine side chain. The dihydrochloride salt form suggests that the primary amine and the pyridine nitrogen are the most basic centers.
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Predicted pKa: While no experimental pKa values are available for this specific isomer, a predicted pKa of 15.40 has been noted for the analogous 1H-pyrrolo[3,2-c]pyridine-3-ethanamine, though this likely refers to the pyrrole N-H acidity rather than the basicity of the other nitrogens. The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH).[4] For similar bicyclic aromatic amines and ethylamines, the pKa of the conjugate acid of the primary amine is expected to be in the range of 9-10, and the pyridine nitrogen's conjugate acid pKa is anticipated to be around 4-5.
Solubility and Stability
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Solubility: As a dihydrochloride salt, the compound is expected to have good solubility in aqueous solutions. The solubility will be pH-dependent, with higher solubility at lower pH values where the amine groups are protonated. In organic solvents, the free base form would likely be more soluble in polar organic solvents like DMSO and DMF.
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Stability: The stability of pyrrolopyridine derivatives can be influenced by factors such as pH, light, and temperature. Generally, these compounds are stable under standard laboratory conditions. However, stability studies are crucial to define appropriate storage and handling conditions.[5] For example, some related compounds are stored at 2-8°C and protected from light.
The following table summarizes the known and inferred physicochemical properties:
| Property | Value/Information | Source |
| CAS Number | 27311-25-7 | Commercial Suppliers |
| Molecular Formula | C₉H₁₃Cl₂N₃ | Commercial Suppliers |
| Molecular Weight | 234.13 g/mol | Commercial Suppliers |
| Appearance | Likely a solid | Inferred from salt form |
| pKa (predicted) | No reliable predicted values for basic centers found. | |
| Solubility | Expected to be soluble in water and DMSO. | Inferred from structure |
| Storage Conditions | Store under an inert atmosphere at room temperature. | [6] |
Synthesis and Characterization
A robust and reproducible synthetic route and thorough characterization are fundamental to ensuring the quality and reliability of a research compound.
Proposed Synthetic Pathway
While a specific protocol for the synthesis of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is not detailed in the available literature, a plausible route can be designed based on established methodologies for the functionalization of the pyrrolopyridine core. A common approach involves the introduction of a side chain at the C3 position of the azaindole nucleus.
Caption: Proposed high-level workflow for the synthesis of the target compound.
Experimental Protocol: Characterization of Basic Properties
A self-validating system for characterizing the basic properties of a novel compound is essential for trustworthiness. The following protocols are generalized methods that can be adapted for the title compound.
This method provides a direct measurement of the pKa values.
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water.
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Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved analyte in a beaker with a magnetic stirrer and immerse the pH electrode.
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Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dihydrochloride salt, two equivalence points are expected.
This method is useful if the compound has a chromophore that changes with protonation state.
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Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
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Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol). Add a small aliquot of the stock solution to each buffer solution to a constant final concentration.
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UV-Vis Spectroscopy: Record the UV-Vis spectrum of the compound in each buffer solution.
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Data Analysis: Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH. The pKa is the pH at which the absorbance is halfway between the absorbances of the fully protonated and deprotonated species.
A standard shake-flask method can be employed.
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Sample Preparation: Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).
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Equilibration: Shake the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
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Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV.
Stability studies should be conducted according to ICH guidelines.[7]
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Sample Preparation: Prepare solutions of the compound in various aqueous buffers (e.g., pH 4, 7, 9) and store them under different conditions (e.g., refrigerated, room temperature, elevated temperature) and protected from light.
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Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots and analyze the concentration of the parent compound and the formation of any degradation products by a stability-indicating HPLC method.
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Data Analysis: Plot the concentration of the parent compound as a function of time for each condition to determine the degradation kinetics and estimate the shelf-life.
Caption: A logical workflow for the comprehensive characterization of the title compound.
Biological Activity and Potential Applications
The pyrrolo[3,2-b]pyridine scaffold is present in compounds with a wide range of biological activities. Derivatives have been investigated for their potential as:
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Anticancer Agents: Many pyrrolopyridine derivatives function as kinase inhibitors.[1] Their structural similarity to ATP allows them to bind to the ATP-binding site of kinases, thereby modulating cell signaling pathways involved in cell proliferation and survival.
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Antimicrobial Agents: Some pyrrolo[3,2-b]pyridine derivatives have shown activity against resistant strains of bacteria.[2]
The ethylamine side chain of the title compound could play a crucial role in its interaction with biological targets, potentially forming salt bridges with acidic residues in protein binding pockets.
Safety and Handling
Based on available supplier information, 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride should be handled with care.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride is a compound with significant potential in drug discovery, owing to its privileged pyrrolopyridine scaffold. While specific experimental data on its basic properties are scarce, this guide provides a comprehensive framework for its investigation. By employing the detailed protocols for characterization, researchers can generate reliable data to inform their drug development programs. The insights into its potential biological activities, coupled with essential safety and handling information, make this guide a valuable resource for scientists working with this and related compounds. As with any research chemical, a thorough in-house characterization is paramount to ensure the integrity of future studies.
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